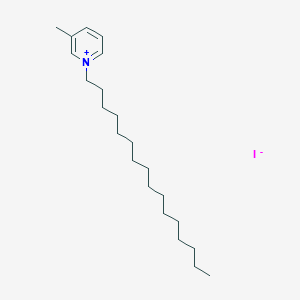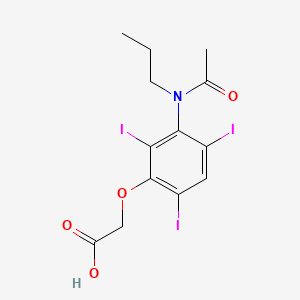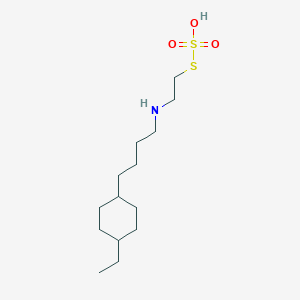
Erbium;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium;platinum is a compound that combines the rare-earth element erbium with the transition metal platinum Erbium is known for its unique optical properties, while platinum is renowned for its catalytic abilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erbium;platinum compounds typically involves the reaction of erbium salts with platinum salts under controlled conditions. One common method is the hydrothermal synthesis, where erbium chloride and platinum chloride are reacted in an aqueous solution at high temperatures and pressures. Another method involves the chemical vapor deposition technique, where erbium and platinum precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods
Industrial production of this compound compounds often utilizes the hydrothermal method due to its efficiency and scalability. This method allows for the production of high-purity compounds with controlled particle sizes, which are essential for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium;platinum compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and platinum oxide.
Reduction: Reduction reactions can convert the compound back to its metallic state.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
Wissenschaftliche Forschungsanwendungen
Erbium;platinum compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to the catalytic properties of platinum.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Studied for their potential use in cancer treatment due to the unique properties of erbium and platinum.
Industry: Used in the production of advanced materials, including photonic devices and sensors.
Wirkmechanismus
The mechanism of action of erbium;platinum compounds involves the interaction of erbium and platinum with various molecular targets. Erbium’s optical properties allow it to interact with light, making it useful in photonic applications. Platinum’s catalytic properties enable it to facilitate various chemical reactions, making it valuable in industrial and medical applications. The combination of these properties allows this compound compounds to exert their effects through multiple pathways, including optical and catalytic mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other rare-earth metal;platinum combinations, such as:
- Ytterbium;platinum
- Neodymium;platinum
- Samarium;platinum
Uniqueness
This compound stands out due to the unique optical properties of erbium, which are not present in other rare-earth metals This makes this compound particularly valuable in applications requiring optical properties, such as photonic devices and medical imaging
Eigenschaften
CAS-Nummer |
12694-67-6 |
|---|---|
Molekularformel |
Er2Pt |
Molekulargewicht |
529.60 g/mol |
IUPAC-Name |
erbium;platinum |
InChI |
InChI=1S/2Er.Pt |
InChI-Schlüssel |
KEOBVUUFGLFLLB-UHFFFAOYSA-N |
Kanonische SMILES |
[Er].[Er].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


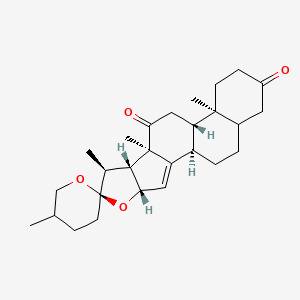
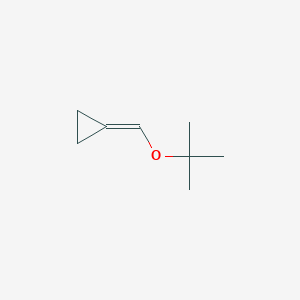
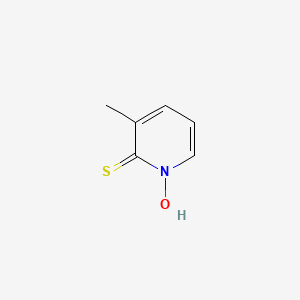
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
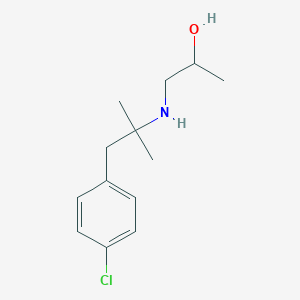
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

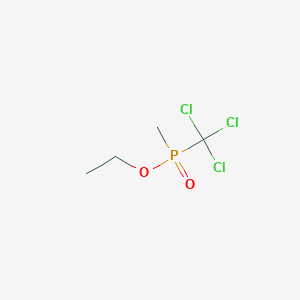
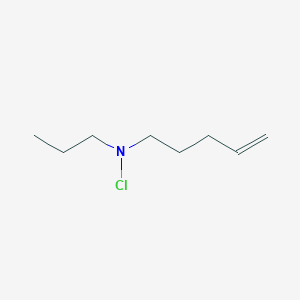
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
